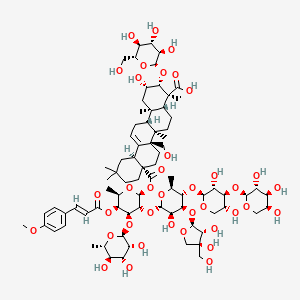
远志皂苷 XXXII
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polygalasaponin XXXII is a triterpenoid saponin extracted from the roots of Polygala tenuifolia Willd . It has been found to attenuate scopolamine-induced cognitive impairments in mice .
Synthesis Analysis
The synthesis of Polygalasaponin XXXII involves the preparation of two fractions P3 and P6 and two compounds PTM-15 and Polygalasaponin XXXII (PGS32). These were prepared for neuroprotective effects evaluation in primary cortical neurons exposed to high concentration glutamate, serum deficiency, or H2O2 .Physical And Chemical Properties Analysis
Polygalasaponin XXXII is a triterpenoid saponin with the molecular formula C79H118O38 and a molecular weight of 1674.730 . Its specific rotation [α]26D is -6.6° (c 0.48, MeOH) .科学研究应用
Cognitive Impairment Attenuation
Polygalasaponin XXXII has been shown to attenuate scopolamine-induced cognitive impairments in mice, suggesting its potential as a therapeutic agent for cognitive disorders .
Synaptic Transmission Improvement
Research indicates that Polygalasaponin XXXII can improve synaptic transmission, which is crucial for learning and memory processes in the hippocampus .
Neuroprotective Effects
Studies have demonstrated that Polygalasaponin XXXII exhibits neuroprotective effects in vitro, which could be beneficial for treating neurodegenerative diseases .
Cognition-Enhancing Actions
Polygalasaponin XXXII has been found to enhance cognition in both animal models and humans, indicating its potential use in improving mental functions .
Learning and Memory Ability
It is reported that Polygalasaponin XXXII could improve learning and memory ability, which may be linked to its effects on synaptic transmission and neuroprotection .
作用机制
属性
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBMHJVDKLZQM-DBODJKMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H118O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1675.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
Q & A
Q1: What are the potential benefits of Polygalasaponin XXXII for Alzheimer's disease?
A: Research suggests that Polygalasaponin XXXII exhibits multiple neuroprotective effects potentially beneficial for Alzheimer's disease, including: * Anti-Aβ aggregation: It may hinder the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. []* Anti-Tau protein aggregation: It might prevent the formation of neurofibrillary tangles composed of Tau protein, another pathological feature of Alzheimer's. []* Anti-inflammation: It could reduce inflammation in the brain, contributing to neuronal damage in Alzheimer's. []* Antioxidant activity: It may protect neurons from oxidative stress, a key factor in Alzheimer's progression. []* Anti-neuronal apoptosis: It might prevent the death of neurons, a significant contributor to cognitive decline in Alzheimer's. []* Enhancing the central cholinergic system: It could boost acetylcholine levels, a neurotransmitter crucial for learning and memory, often depleted in Alzheimer's. []* Promoting neuronal proliferation: It might stimulate the growth and development of new neurons, potentially counteracting neuronal loss in Alzheimer's. []
Q2: How does Polygalasaponin XXXII compare to other compounds found in Polygala tenuifolia in terms of its effects on cognitive function?
A: While Polygalasaponin XXXII shows promise, other bioactive compounds in Polygala tenuifolia also contribute to its traditional use for cognitive enhancement. Studies demonstrate that the combined effects of various compounds, including onjisaponin Fg, polygalasaponin XXVIII, and tenuifolin, contribute to the overall efficacy of Polygala tenuifolia extracts. [, , ] Further research is needed to directly compare the potency and specific mechanisms of action of Polygalasaponin XXXII with these other constituents.
Q3: What is the impact of the growth year of Polygala tenuifolia on the content of Polygalasaponin XXXII?
A: Research indicates that the concentration of Polygalasaponin XXXII, along with other saponins like onjisaponin Fg and polygalasaponin XXVIII, increases with the age of the Polygala tenuifolia plant. [, ] This finding suggests that older plants may yield extracts with higher levels of these potentially beneficial compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)


![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
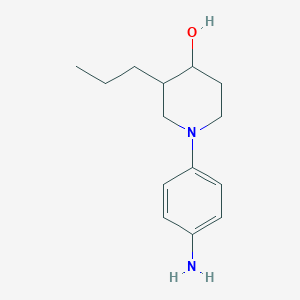
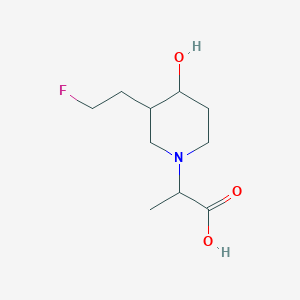
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
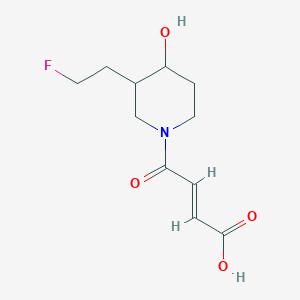

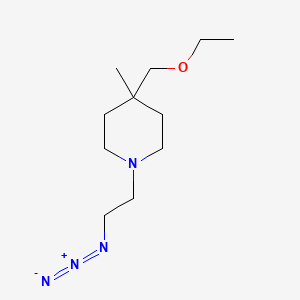
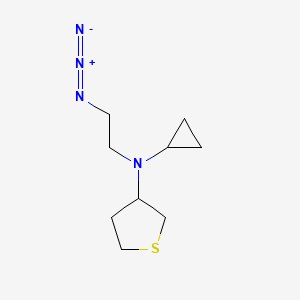
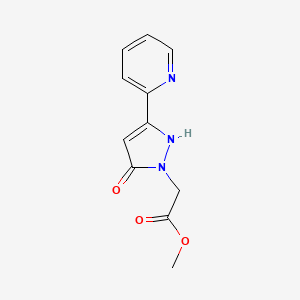

![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)